molecular formula C10H8BFO3 B6342380 4-(3-Fluorophenyl)furan-2-boronic acid CAS No. 2096334-71-1

4-(3-Fluorophenyl)furan-2-boronic acid

Cat. No.: B6342380
CAS No.: 2096334-71-1
M. Wt: 205.98 g/mol
InChI Key: NZSYOVRFARFJDG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)furan-2-boronic acid is an organoboron compound that features a furan ring substituted with a boronic acid group and a fluorophenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)furan-2-boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 4-(3-fluorophenyl)furan using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)furan-2-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols and esterification to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Esterification: Alcohols or diols in the presence of an acid catalyst.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation.

    Boronate Esters: Formed via esterification.

Scientific Research Applications

4-(3-Fluorophenyl)furan-2-boronic acid is used extensively in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Biology: In the development of fluorescent probes and sensors for biological imaging.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Industry: In the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The primary mechanism of action for 4-(3-Fluorophenyl)furan-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, while the palladium complex facilitates the reaction by stabilizing intermediates and lowering activation energy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

4-(3-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a fluorophenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

[4-(3-fluorophenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO3/c12-9-3-1-2-7(4-9)8-5-10(11(13)14)15-6-8/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSYOVRFARFJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC(=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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